molecular formula C18H21ClN4O2S B6566723 N-(3-chloro-4-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921571-84-8

N-(3-chloro-4-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6566723
CAS No.: 921571-84-8
M. Wt: 392.9 g/mol
InChI Key: PVHHRDTXGXPGQA-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to the class of organic compounds known as amides. These are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of the compound suggests that it might have interesting biological or chemical properties, but without specific studies or data, it’s hard to say more .


Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each of which needs to be optimized for yield and purity. The exact process would depend on the specific properties of the compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .


Chemical Reactions Analysis

The reactivity of a compound can be studied using various experimental techniques. This could involve observing how the compound reacts with different reagents, or studying how changes in conditions (like temperature or pH) affect the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where researchers want to understand how a potential drug interacts with its target in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. This information is typically determined through toxicology studies, which involve testing the compound in model organisms or cell cultures .

Future Directions

The future directions for research on a specific compound would depend on the results of initial studies. If the compound shows promising properties, it might be further optimized and studied in more detail. This could involve more in-depth studies of its mechanism of action, or testing it in more complex biological systems .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-11-6-7-13(8-15(11)19)20-16(24)9-14-10-26-18(22-14)23-17(25)21-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHHRDTXGXPGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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